

The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-phenylquinoxaline

Cat. No.: B8768916

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For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoxaline-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.^{[1][2]} Their mechanisms of action are diverse and include the inhibition of various kinases, interference with microtubule dynamics, and induction of apoptosis.^{[3][4]}

Quantitative Anticancer Activity Data

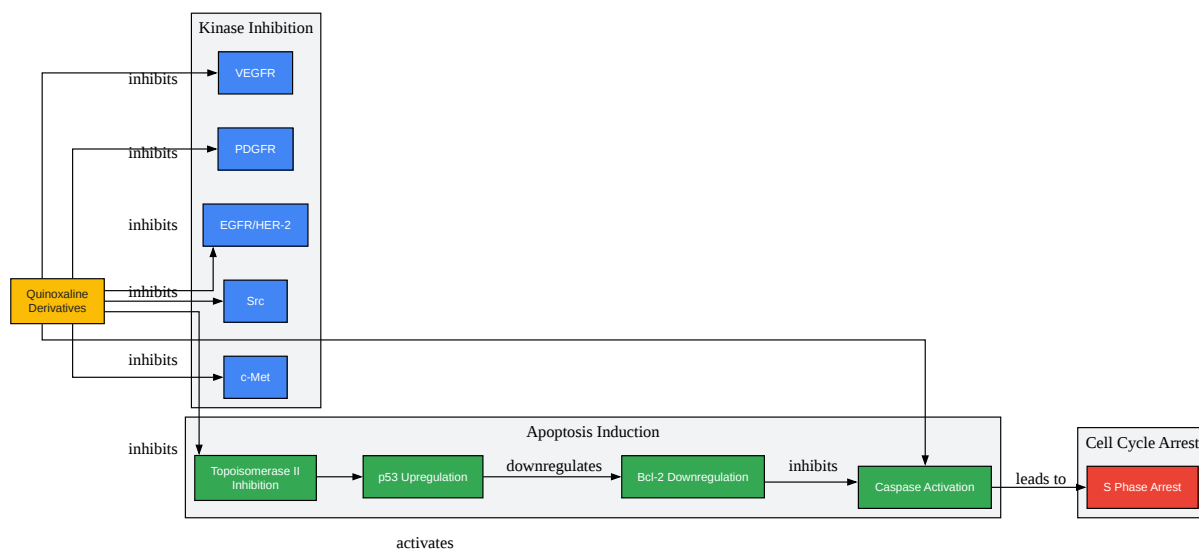
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to

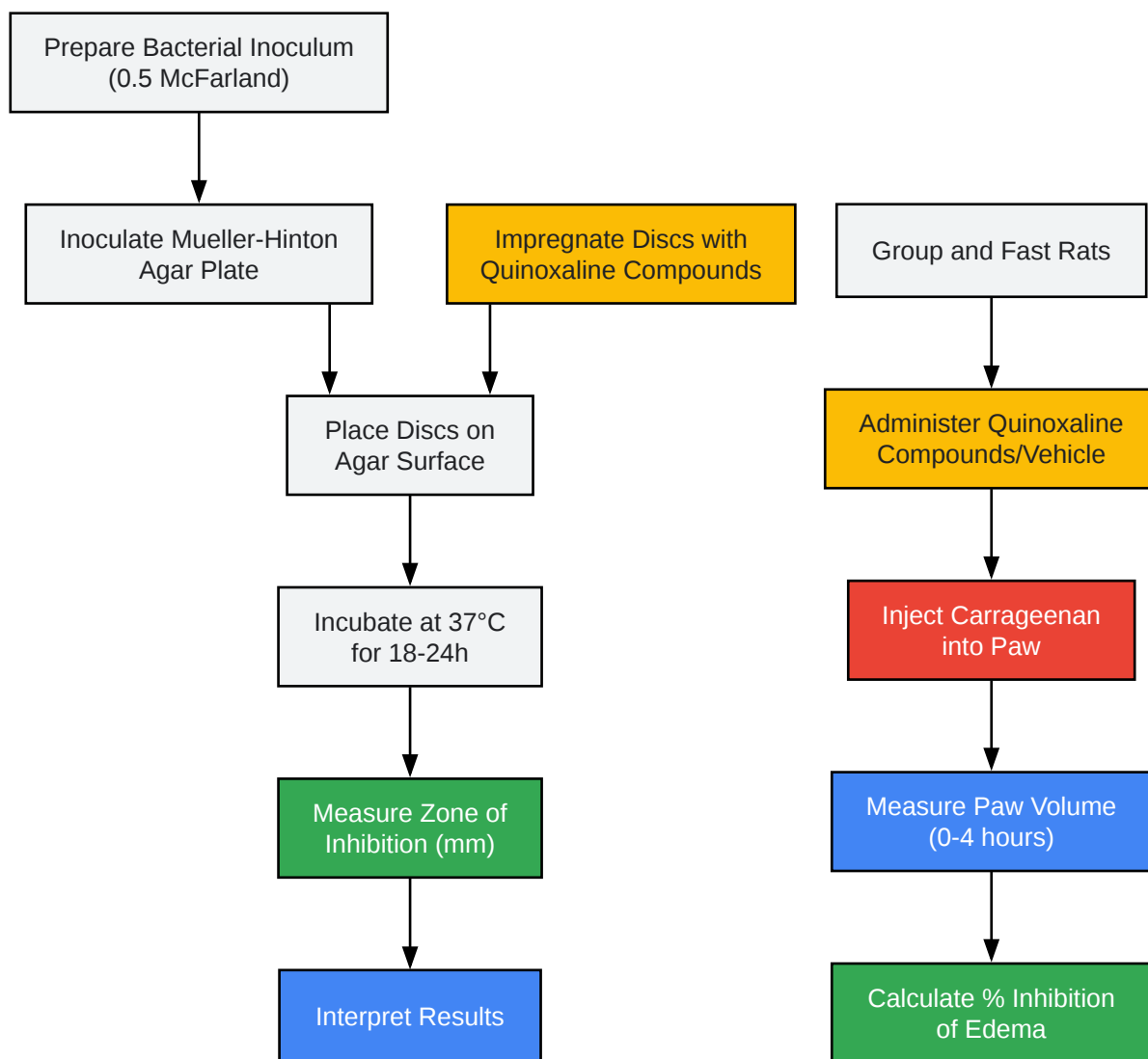
inhibit the growth of 50% of cells).

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Triazole-substituted quinoxaline (Compound 3)	Ty-82 (Leukemia)	2.5	[5]
Triazole-substituted quinoxaline (Compound 3)	THP-1 (Leukemia)	1.6	[5]
Quinoxaline Derivative (Compound IV)	PC-3 (Prostate)	2.11	[4]
Quinoxaline Derivative (Compound III)	PC-3 (Prostate)	4.11	[4]
Pyrrolo[1,2-a] quinoxaline derivative (58)	HCT 116 (Colon)	2.5	[6]
Quinoxaline-bisarylurea (Compound 2)	Various	Potent antitumor activity	[3]
Imidazo[1,2-a]quinoxaline derivatives	Various	Microtubule-interfering agents	[3]
Quinoxaline Derivative (Compound 6k)	Hela (Cervical)	12.17 ± 0.9	[7]
Quinoxaline Derivative (Compound 6k)	HCT-116 (Colon)	9.46 ± 0.7	[7]
Quinoxaline Derivative (Compound 6k)	MCF-7 (Breast)	6.93 ± 0.4	[7]

Key Signaling Pathways in Anticancer Activity

Quinoxaline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of protein kinases.[3] Some derivatives have also been shown to act as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[4]





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